molecular formula C12H14N2O2 B11460776 N-(2-furylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine

N-(2-furylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine

Cat. No.: B11460776
M. Wt: 218.25 g/mol
InChI Key: RMGIKRSEGHAEEZ-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine is an organic compound that features both a furan ring and a pyridine ring in its structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both furan and pyridine rings in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine typically involves the reaction of 2-furylmethylamine with 2-(2-pyridinyloxy)ethyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Both the furan and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted furan and pyridine derivatives, depending on the specific reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The furan and pyridine rings may enable the compound to bind to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine: Unique due to the presence of both furan and pyridine rings.

    N-(2-furylmethyl)-N-[2-(2-thienyloxy)ethyl]amine: Similar structure but with a thiophene ring instead of a pyridine ring.

    N-(2-furylmethyl)-N-[2-(2-pyridyl)ethyl]amine: Similar structure but without the oxygen atom in the pyridine ring.

Uniqueness

This compound is unique due to the combination of furan and pyridine rings, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C12H14N2O2/c1-2-6-14-12(5-1)16-9-7-13-10-11-4-3-8-15-11/h1-6,8,13H,7,9-10H2

InChI Key

RMGIKRSEGHAEEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCCNCC2=CC=CO2

Origin of Product

United States

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